Tert-butyl 3-azidopiperidine-1-carboxylate

Organic Synthesis Azidation Yield Optimization

Multi-step medicinal chemistry workflows demand orthogonal protection: 3-azidopiperidine hydrochloride cannot substitute when the secondary amine must remain masked during azide transformations. tert-Butyl 3-azidopiperidine-1-carboxylate solves this bottleneck. • Orthogonal Boc protection-stable under CuAAC/Staudinger conditions, cleanly removed with TFA for downstream amine diversification • ~92% isolation yield from robust SN2 synthesis, directly reducing cost-per-gram vs. unprotected analogs (60-80% yield) • ≥98% purity (NLT 98%) ensures consistent stoichiometry across parallel synthesis plates • In stock: 10 mg to 100 mg standard packs; bulk custom synthesis available on request

Molecular Formula C10H18N4O2
Molecular Weight 226.28 g/mol
CAS No. 129888-61-5
Cat. No. B1332174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-azidopiperidine-1-carboxylate
CAS129888-61-5
Molecular FormulaC10H18N4O2
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-]
InChIInChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3
InChIKeyIKEDNWKXANROGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Azidopiperidine-1-Carboxylate Overview


Tert-butyl 3-azidopiperidine-1-carboxylate (CAS 129888-61-5, MF: C10H18N4O2, MW: 226.28) is a protected heterocyclic azide building block that integrates an azide functional group at the 3-position of a piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position . The combination of an azide handle and a Boc-protected secondary amine endows this molecule with unique synthetic utility, enabling orthogonal functionalization strategies . It is commonly employed as a precursor to 3-aminopiperidine derivatives and as a substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1].

Orthogonal Boc protection strategy
Stable under CuAAC conditions; removable with mild acid
Click chemistry handle
Azide for CuAAC and Staudinger ligation
3-Aminopiperidine precursor
Enables orthogonal amine diversification after reduction

Orthogonal Boc Protection Advantage


In procurement for multi-step medicinal chemistry or bioconjugation workflows, generic substitution of in-class piperidine azides is often precluded by orthogonal protection requirements. While compounds such as 3-azidopiperidine hydrochloride (CAS 2824986-61-8 or 1330632-49-9) provide an azide handle for click chemistry, the unprotected secondary amine precludes their direct use in sequences requiring subsequent deprotection of a transiently masked amine [1]. The tert-butyloxycarbonyl (Boc) group in tert-butyl 3-azidopiperidine-1-carboxylate enables orthogonal protection strategies; the Boc group remains stable under the mildly basic or neutral conditions typically used for CuAAC or Staudinger ligation, but can be cleanly removed under mild acidic conditions (e.g., TFA) to reveal the free piperidine amine for further diversification [2]. This orthogonality is non-trivial for procurement: selecting the unprotected 3-azidopiperidine salt necessitates additional protection/deprotection steps, reducing overall synthetic efficiency and increasing the risk of side reactions.

Orthogonal protection mismatch
Unprotected 3-azidopiperidine lacks Boc masking; subsequent chemistry may require additional protection/deprotection steps, reducing synthetic efficiency and introducing side reactions.
Purity specification uncertainty
Commercial unprotected material is often supplied without quantified purity specifications, introducing stoichiometric variability that may impact click reaction reproducibility.
Hazard classification difference
Unprotected 3-azidopiperidine carries GHS H301 (toxic if swallowed), which may increase shipping restrictions, handling costs, and institutional compliance burden.

Performance Comparison: Boc-Protected vs. Unprotected


Synthesis Yield Comparison

A direct synthesis of tert-butyl 3-azidopiperidine-1-carboxylate from 3-methanesulfonyloxy-N-Boc-piperidine using lithium azide in DMF at 60 °C for 48 hours has been reported to provide the target compound with an isolation yield of approximately 92% . In contrast, syntheses of unprotected 3-azidopiperidine (as the free base or hydrochloride) often involve ring-expansion or intramolecular cyclization strategies with reported yields typically ranging from 60-80% under optimized conditions [1].

Synthesis Yield
Reported
~92%
Reported yield context supports procurement-cost and scaling review.
Unprotected routes typically yield 60–80% under optimized conditions.
Organic Synthesis Azidation Yield Optimization

Purity Specification Differential

Commercial suppliers list tert-butyl 3-azidopiperidine-1-carboxylate with a minimum purity specification of 95% , and specialized vendors offer the material at ≥98% purity (NLT 98%) for pharmaceutical R&D applications . By comparison, the unprotected 3-azidopiperidine hydrochloride is typically offered as a research-grade material without a quantified purity specification, often due to its inherent instability and hygroscopic nature [1].

Purity Specification
Head-to-head
≥95% (standard)
≥98% (high-grade)
Unspecified purity
Supports reproducible stoichiometry review for click and amide coupling.
Unprotected analogue often lacks quantified purity specification.
Quality Control Procurement Purity Analysis

Stability and Hazard Profile

The Boc-protected compound, tert-butyl 3-azidopiperidine-1-carboxylate, is recommended for long-term storage in a cool, dry place, consistent with the handling of stable organic azides . In contrast, 3-azidopiperidine hydrochloride carries a GHS H301 hazard statement (Toxic if swallowed) with 100% applicability, classifying it as an acute oral toxicant [1]. The protection of the secondary amine as a carbamate reduces the compound's basicity and hygroscopicity, contributing to improved ambient stability and a more favorable safety profile for routine laboratory handling.

Stability & Hazard
Class-level
Store cool, dry place; no acute oral toxicity class. H301 Toxic if swallowed
May support less restrictive shipping and handling review for routine lab use.
GHS classification data; vendor storage recommendations.
Stability Safety Storage

Validated Application Scenarios


Staudinger Reduction to 3-Aminopiperidine

The high isolation yield (~92%) and robust synthesis of tert-butyl 3-azidopiperidine-1-carboxylate make it an optimal precursor for the preparation of 3-aminopiperidine derivatives via Staudinger reduction [1]. The Boc-protected amine remains intact during azide reduction, enabling subsequent orthogonal functionalization of the piperidine nitrogen.

Bioorthogonal Click Chemistry

The azide moiety in tert-butyl 3-azidopiperidine-1-carboxylate serves as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in chemical biology applications [2]. The orthogonal Boc protection allows for subsequent amine deprotection and conjugation to biomolecules after the click reaction has been performed, a sequence that is not feasible with unprotected 3-azidopiperidine salts.

Parallel Library Synthesis in Medicinal Chemistry

The combination of a high-purity specification (≥95% to ≥98%) and favorable storage stability enables the use of tert-butyl 3-azidopiperidine-1-carboxylate as a reliable building block in automated parallel synthesis platforms for generating diverse libraries of piperidine-containing pharmacophores. The quantifiable purity ensures consistent stoichiometry across multi-well reaction plates, a critical requirement for high-throughput medicinal chemistry workflows.

Application
Selection Property
Validation Focus
3-Aminopiperidine preparation via Staudinger reduction
Orthogonal Boc stability during azide reduction
Post-reduction amine deprotection and diversification
CuAAC-based bioconjugation
Orthogonal Boc protection enables post-click amine release
Sequential click then deprotect compatibility
Medicinal chemistry library construction
High purity specification for automated parallel synthesis
Stoichiometry consistency across multi-well reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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